molecular formula C22H20N2O6S B2527155 2,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921897-57-6

2,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Número de catálogo: B2527155
Número CAS: 921897-57-6
Peso molecular: 440.47
Clave InChI: WJSJGGLWUKTCBS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,5-Dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS: 921897-57-6) is a heterocyclic sulfonamide derivative with a molecular formula of C22H20N2O6S and a molecular weight of 440.5 g/mol . Its structure comprises a dibenzo[b,f][1,4]oxazepine core substituted with a methyl group at position 8, a sulfonamide moiety at position 2, and two methoxy groups on the benzenesulfonamide ring. The Smiles notation (COc1ccc(OC)c(S(=O)(=O)Nc2ccc3c(c2)C(=O)Nc2cc(C)ccc2O3)c1) highlights its electronic features, including the sulfonyl group’s strong electron-withdrawing properties and the methoxy groups’ electron-donating effects.

Propiedades

IUPAC Name

2,5-dimethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S/c1-13-4-7-19-17(10-13)23-22(25)16-11-14(5-8-18(16)30-19)24-31(26,27)21-12-15(28-2)6-9-20(21)29-3/h4-12,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSJGGLWUKTCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2,5-Dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H20N2O5
  • Molecular Weight : 404.4 g/mol
  • CAS Number : 921891-26-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the dibenzo[b,f][1,4]oxazepine core through cyclization reactions.
  • Introduction of the oxo group via oxidation reactions.
  • Attachment of the benzenesulfonamide moiety , which may involve nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamides exhibit significant antimicrobial properties. A study evaluated various synthesized compounds for their antibacterial activity against Gram-positive and Gram-negative bacteria. Some compounds demonstrated effectiveness comparable to standard antibiotics like ampicillin and streptomycin .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Compound AModerateHigh
Compound BHighModerate
Compound CLowHigh

Anticancer Activity

The compound's cytotoxic effects have been evaluated in various cancer cell lines. For instance, studies have shown that related compounds exhibit cytotoxicity against HeLa and U251 cell lines, with IC50 values indicating significant growth inhibition compared to standard chemotherapeutics like cisplatin .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Interaction : It could modulate signal transduction pathways by interacting with cell surface or intracellular receptors.
  • Nucleic Acid Interaction : Potential intercalation into DNA or RNA may disrupt transcription or translation processes.

Case Studies

Several studies have documented the biological activities of similar compounds:

  • Antibacterial Studies : A series of sulfonamide derivatives were synthesized and tested for antibacterial properties. Some showed marked activity against resistant bacterial strains .
  • Cytotoxicity Evaluations : Compounds were tested for their ability to induce apoptosis in cancer cells, with results indicating that certain structural modifications enhance cytotoxicity .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class exhibit significant anticancer properties. For example, studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms such as activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study: Apoptosis Induction
A study published in the Journal of Medicinal Chemistry reported that this compound effectively induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of intrinsic apoptotic pathways, indicating its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens.

Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table illustrates the effectiveness of the compound against common bacterial and fungal pathogens, suggesting its potential use in treating infections.

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal properties. A study indicated that it effectively inhibited the growth of Candida albicans, with an IC50 value comparable to established antifungal agents. The biological activities are attributed to several mechanisms:

  • Enzyme Inhibition : Inhibition of key enzymes involved in microbial metabolism.
  • Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry have been utilized to confirm the structure and purity.

Recent Studies and Developments

Recent research has focused on optimizing the synthesis process and enhancing biological efficacy through structural modifications. For instance, a publication explored the structure-activity relationship (SAR) of various derivatives of dibenzo[b,f][1,4]oxazepines. This study revealed that specific substitutions at nitrogen and oxygen sites significantly enhance anticancer activity.

Comparación Con Compuestos Similares

Compound A: 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide

  • Core structure : Dibenzo[b,f][1,4]thiazepine (sulfur-containing heterocycle) with a 5-oxide modification.
  • Substituents : A 10-ethyl group, an 8-carboxylate ester linked to a 4-methoxybenzyl group.
  • Synthesis : Synthesized via NaH-mediated coupling of 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide with 1-(bromomethyl)-4-methoxybenzene in DMF, yielding a 9% isolated product after HPLC purification .

Compound B: N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide

  • Core structure : Similar thiazepine 5-oxide core.
  • Substituents : A 10-ethyl group and an 8-acetamide linked to a 4-methoxyphenyl group.
  • Synthesis : Prepared via a general protocol (Protocol B) involving DMF as a solvent, with characterization by <sup>1</sup>H NMR and LCMS .

Target Compound: 2,5-Dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

  • Core structure : Dibenzo[b,f][1,4]oxazepine (oxygen-containing heterocycle) without oxide modifications.
  • Substituents : An 8-methyl group, a 2-sulfonamide linked to a 2,5-dimethoxybenzene ring.
  • Key distinctions :
    • Heteroatom : Oxygen (oxazepine) vs. sulfur (thiazepine), altering electronic properties and metabolic stability.
    • Functional groups : Sulfonamide (target) vs. carboxylate/acetamide (analogs), impacting solubility and receptor-binding affinity.
    • Substituent positions : Methoxy groups at positions 2 and 5 (target) vs. single methoxy groups at position 4 (analogs), influencing steric and electronic interactions.

Table 1: Comparative Analysis of Structural Features

Feature Target Compound Compound A Compound B
Core heterocycle Dibenzo[1,4]oxazepine Dibenzo[1,4]thiazepine 5-oxide Dibenzo[1,4]thiazepine 5-oxide
Substituent at C8 Methyl 4-Methoxybenzyl carboxylate 4-Methoxyphenyl acetamide
Substituent at C2 2,5-Dimethoxybenzenesulfonamide None None
Molecular weight 440.5 g/mol Not reported Not reported
Synthetic yield Not reported 9% Protocol-dependent

Key Observations:

Heterocycle Impact : The oxygen atom in the target compound’s oxazepine core may enhance metabolic stability compared to sulfur-containing thiazepines, which are prone to oxidation .

Synthetic Challenges : Both analogs and the target compound exhibit low to moderate yields (e.g., 9% for Compound A), likely due to steric hindrance from bulky substituents and sensitivity to reaction conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.